molecular formula C12H12N6O B8520515 6-[2-Amino-6-(methyloxy)-4-pyrimidinyl]-1H-indazol-3-amine

6-[2-Amino-6-(methyloxy)-4-pyrimidinyl]-1H-indazol-3-amine

Cat. No. B8520515
M. Wt: 256.26 g/mol
InChI Key: QEYGVZZLTIWTEZ-UHFFFAOYSA-N
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Patent
US08697685B2

Procedure details

To N-{6-[2-amino-6-(methyloxy)-4-pyrimidinyl]-1H-indazol-3-yl}acetamide (115 mg, 0.218 mmol) in CH3OH (20 mL) was added HCl (0.21 mL, 2.5 mmol, 12 M), and the reaction mixture was stirred for 12 hours at 60° C. The reaction was cooled to room temperature and stirred over the weekend. The mixture was concentrated, and the resulting yellow solid was purified on a Gilson RPHPLC(CH3CN/H2O w/0.1% TFA). The fractions containing the desired product were combined and concentrated. The resulting yellow solid was dissolved in water and treated with NaOH (1M). The resulting pink solid was filtered to afford the title compound (15 mg, 25%). LC-MS (ES) m/z=257 [M+H]+. 1H NMR (400 MHz, DMSO-d6): δ 3.86 (s, 3H), 5.40 (s, 2H), 6.58 (s, 1H), 6.64 (s, 2H), 7.54 (dd, J=8.6, 1.0 Hz, 1H), 7.72 (d, J=8.3 Hz, 1H), 7.95 (s, 1H), 11.57 (s, 1H).
Name
N-{6-[2-amino-6-(methyloxy)-4-pyrimidinyl]-1H-indazol-3-yl}acetamide
Quantity
115 mg
Type
reactant
Reaction Step One
Name
Quantity
0.21 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
25%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([C:8]2[CH:16]=[C:15]3[C:11]([C:12]([NH:17]C(=O)C)=[N:13][NH:14]3)=[CH:10][CH:9]=2)[CH:5]=[C:4]([O:21][CH3:22])[N:3]=1.Cl>CO>[NH2:1][C:2]1[N:7]=[C:6]([C:8]2[CH:16]=[C:15]3[C:11]([C:12]([NH2:17])=[N:13][NH:14]3)=[CH:10][CH:9]=2)[CH:5]=[C:4]([O:21][CH3:22])[N:3]=1

Inputs

Step One
Name
N-{6-[2-amino-6-(methyloxy)-4-pyrimidinyl]-1H-indazol-3-yl}acetamide
Quantity
115 mg
Type
reactant
Smiles
NC1=NC(=CC(=N1)C1=CC=C2C(=NNC2=C1)NC(C)=O)OC
Name
Quantity
0.21 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 12 hours at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred over the weekend
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting yellow solid was purified on a Gilson RPHPLC(CH3CN/H2O w/0.1% TFA)
ADDITION
Type
ADDITION
Details
The fractions containing the desired product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting yellow solid was dissolved in water
ADDITION
Type
ADDITION
Details
treated with NaOH (1M)
FILTRATION
Type
FILTRATION
Details
The resulting pink solid was filtered

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=NC(=CC(=N1)C1=CC=C2C(=NNC2=C1)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 26.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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